3-[(4-Methylbenzyl)sulfonyl]propanoic acid
Description
Historical Perspective on Sulfonyl-Containing Organic Acids in Synthetic Chemistry
The history of sulfonyl-containing organic acids is deeply rooted in the broader development of organosulfur chemistry. The sulfonyl group (R-SO₂-R'), recognized for its strong electron-withdrawing nature and its ability to form stable derivatives, has been a cornerstone in organic synthesis for over a century. Early investigations into sulfonic acids, which can be considered the parent compounds of sulfonyl-containing carboxylic acids, were pivotal. These efforts laid the groundwork for understanding the reactivity and properties of the sulfonyl functional group.
In the early 20th century, the development of sulfonamides as antibacterial agents marked a significant milestone, highlighting the biological potential of organosulfur compounds. This discovery spurred further research into the synthesis of a wide array of sulfonyl-containing molecules, including those integrated with other functional groups like carboxylic acids. The inherent stability of the sulfonyl group made it an attractive component in the design of new molecular scaffolds. Synthetic methodologies developed during this period, such as the oxidation of thioethers and the reaction of sulfonyl chlorides with nucleophiles, became fundamental tools for accessing these compounds.
Current Research Landscape for Organosulfur Compounds
The contemporary research landscape for organosulfur compounds is vibrant and multifaceted, with applications spanning materials science, catalysis, and medicinal chemistry. The versatility of the sulfur atom, with its variable oxidation states and bonding patterns, allows for the creation of a vast chemical space. Current research trends indicate a strong focus on the development of novel synthetic methods that are more efficient, sustainable, and allow for greater control over stereochemistry.
In medicinal chemistry, organosulfur compounds are continually being explored for their therapeutic potential. Their ability to engage in various biological interactions has led to their investigation as anticancer, anti-inflammatory, and antimicrobial agents. The sulfonyl group, in particular, is a common pharmacophore in many clinically used drugs due to its ability to act as a hydrogen bond acceptor and its metabolic stability.
Significance of Propanoic Acid Derivatives in Chemical Synthesis
Propanoic acid and its derivatives are fundamental building blocks in organic synthesis. The three-carbon backbone of propanoic acid provides a versatile scaffold that can be readily functionalized to create a wide range of molecules. The carboxylic acid group itself is a gateway to numerous chemical transformations, including esterification, amidation, and reduction.
In the context of drug discovery, the propanoic acid moiety is present in several important classes of therapeutic agents, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class. The presence of a carboxylic acid can enhance the pharmacokinetic properties of a molecule, such as its solubility and ability to interact with biological targets. Consequently, the incorporation of a propanoic acid derivative into a larger molecule, such as in 3-[(4-Methylbenzyl)sulfonyl]propanoic acid, is a strategic design element aimed at imparting specific chemical and biological properties.
Defining the Research Scope for this compound
Given the limited direct research available on this compound, the scope of this article is to provide a comprehensive overview based on available data for the compound and closely related analogues. This includes its fundamental chemical properties, plausible synthetic routes, and potential areas of application inferred from the known reactivity and biological activity of its constituent functional groups. The primary focus is to consolidate the existing, albeit sparse, information and to provide a scientifically grounded perspective on this specific chemical entity.
Detailed Research Findings
While specific experimental research on this compound is not extensively documented in publicly accessible literature, a significant amount of information can be derived from its chemical structure and data available for analogous compounds.
Chemical and Physical Properties
The properties of this compound can be predicted with a reasonable degree of accuracy using computational models and by comparison with similar structures. The PubChem database provides a set of predicted data for this compound (CID 780814).
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₄O₄S |
| Molecular Weight | 242.29 g/mol |
| XLogP3 | 1.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
| Exact Mass | 242.06128 g/mol |
| Monoisotopic Mass | 242.06128 g/mol |
| Topological Polar Surface Area | 71.8 Ų |
| Heavy Atom Count | 16 |
| Complexity | 313 |
This data is computationally predicted and may not reflect experimentally determined values.
Synthesis
A plausible and common synthetic route to this compound would involve the oxidation of its thioether precursor, 3-(4-Methyl-benzylsulfanyl)-propionic acid (CAS No. 78981-22-3). This two-step approach would likely proceed as follows:
Synthesis of the Thioether Precursor: The synthesis of 3-(4-Methyl-benzylsulfanyl)-propionic acid can be achieved through the reaction of 4-methylbenzyl chloride with 3-mercaptopropionic acid in the presence of a base.
Oxidation to the Sulfone: The resulting thioether can then be oxidized to the corresponding sulfone. Common oxidizing agents for this transformation include hydrogen peroxide, often in the presence of a catalyst, or meta-chloroperoxybenzoic acid (mCPBA). The reaction conditions would need to be carefully controlled to ensure complete oxidation to the sulfone without unwanted side reactions.
An alternative synthetic strategy could involve the reaction of a suitable sulfinate salt, such as sodium 4-methylbenzylsulfinate, with a 3-halopropanoic acid derivative.
Spectroscopic Data
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the 4-methylbenzyl group, a singlet for the methyl protons, and signals for the methylene (B1212753) protons of the propanoic acid chain and the benzyl (B1604629) group. The chemical shifts of the methylene groups adjacent to the sulfonyl group would be downfield due to its electron-withdrawing nature.
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the methyl carbon, the carbonyl carbon of the carboxylic acid, and the methylene carbons.
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands for the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), a broad absorption for the hydroxyl group of the carboxylic acid (around 3300-2500 cm⁻¹), and a sharp absorption for the carbonyl group (around 1700 cm⁻¹). A research article on the closely related compound, 2-{[(4-methylphenyl)sulfonyl]amino}-3-sulfanylpropanoic acid, reported an FTIR peak for a methyl group in the range of 1350-1311 cm⁻¹. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-methylphenyl)methylsulfonyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-9-2-4-10(5-3-9)8-16(14,15)7-6-11(12)13/h2-5H,6-8H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIZKTAKGPSNNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 4 Methylbenzyl Sulfonyl Propanoic Acid
Established Synthetic Routes and Their Evolution
The traditional synthesis of 3-[(4-Methylbenzyl)sulfonyl]propanoic acid and analogous β-sulfonyl carboxylic acids has evolved from classical methods to more refined and efficient strategies. The primary approaches involve either the formation of the carbon-sulfur bond followed by oxidation or the direct introduction of the sulfonyl group.
Sulfonylation Strategies and Their Application
One of the most direct and widely employed methods for the synthesis of β-sulfonyl propanoic acids is the Michael addition of a sulfinate salt to an α,β-unsaturated carbonyl compound. In the context of this compound, this involves the reaction of sodium p-toluenesulfinate with acrylic acid. This reaction is typically carried out in the presence of an acid as a proton source, which facilitates the conjugate addition.
The general reaction scheme is as follows:

Scheme 1: Michael addition of sodium p-toluenesulfinate to acrylic acid.
This method is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction. The evolution of this strategy has seen variations in reaction conditions, such as the use of different solvents and acid catalysts to optimize yields and reaction times.
An alternative, though less direct, sulfonylation strategy involves the reaction of a 3-halopropanoic acid, such as 3-bromopropanoic acid, with a thiol, in this case, 4-methylbenzyl thiol. This nucleophilic substitution reaction forms the corresponding thioether, 3-[(4-methylbenzyl)thio]propanoic acid. Subsequent oxidation of the thioether to the sulfone yields the final product.

Scheme 2: Two-step synthesis involving nucleophilic substitution and oxidation.
This two-step process, while longer, offers flexibility in the choice of oxidizing agents, which can range from hydrogen peroxide to potassium permanganate, allowing for control over the reaction conditions.
Carboxylic Acid Functionalization Approaches
The introduction of the carboxylic acid functionality is inherent in the two primary routes described above. In the Michael addition approach, the use of acrylic acid as the Michael acceptor directly incorporates the propanoic acid moiety. Similarly, in the nucleophilic substitution route, 3-bromopropanoic acid serves as the precursor that carries the carboxylic acid group.
Historically, methods for the synthesis of similar carboxylic acids have also included the hydrolysis of corresponding esters or nitriles. For instance, if the Michael addition were performed with an acrylate (B77674) ester, a subsequent hydrolysis step would be necessary to obtain the carboxylic acid. However, for the direct synthesis of this compound, the use of acrylic acid is more atom-economical.
Chemo- and Regioselective Synthesis Considerations
The synthesis of this compound via the Michael addition of sodium p-toluenesulfinate to acrylic acid is generally highly regioselective. The nucleophilic sulfinate anion preferentially attacks the β-carbon of the α,β-unsaturated system, leading to the desired 1,4-addition product. The regioselectivity is driven by the electronic nature of the Michael acceptor, where the β-carbon is electron-deficient due to conjugation with the carbonyl group.
Chemoselectivity becomes a more significant consideration when dealing with more complex substrates that may contain other reactive functional groups. However, for the synthesis of the target compound from simple precursors, the primary reaction pathways are well-defined and side reactions are typically minimal under optimized conditions. In the oxidation of the thioether intermediate, chemoselectivity is crucial to avoid over-oxidation or reaction with other parts of the molecule. The choice of a suitable oxidizing agent and careful control of reaction conditions are paramount to selectively oxidize the sulfur atom to the sulfone.
Novel Synthetic Approaches and Innovations
Recent advancements in synthetic organic chemistry have focused on developing more sustainable and efficient methods for the synthesis of sulfones, including this compound. These innovations are largely centered around the principles of green chemistry and the use of catalytic systems.
Green Chemistry Principles in Synthesis Design
The application of green chemistry principles to the synthesis of sulfones aims to reduce the environmental impact of the chemical processes. This includes the use of less hazardous solvents, reducing waste, and improving energy efficiency. For the synthesis of this compound, green approaches could involve:
Water as a Solvent: Performing the Michael addition reaction in water instead of organic solvents can significantly reduce the environmental footprint of the synthesis.
Catalytic Systems: The use of catalysts, as discussed below, can lead to higher efficiency and reduce the need for stoichiometric reagents, thereby minimizing waste.
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key principle of green chemistry. The Michael addition of sodium p-toluenesulfinate to acrylic acid is an example of a highly atom-economical reaction.
Catalytic Methods for Enhanced Efficiency
Catalysis plays a crucial role in modern organic synthesis, offering pathways to increased efficiency and selectivity. In the context of synthesizing this compound, several catalytic approaches can be envisioned based on recent literature for similar compounds.
For the Michael addition route, the use of organocatalysts or metal catalysts can accelerate the reaction and allow for milder reaction conditions. For instance, Lewis acid catalysts can activate the acrylic acid, making it more susceptible to nucleophilic attack by the sulfinate.
In the oxidation of the thioether intermediate, catalytic methods are well-established. The use of metal catalysts, such as those based on tungsten or manganese, in conjunction with a stoichiometric oxidant like hydrogen peroxide, can provide a highly efficient and selective oxidation to the sulfone. These catalytic systems often allow for the use of greener oxidants and can operate under milder conditions than traditional stoichiometric oxidizing agents.
Below is a table summarizing the different synthetic strategies with their respective advantages and disadvantages.
| Synthetic Strategy | Starting Materials | Key Steps | Advantages | Disadvantages |
| Michael Addition | Sodium p-toluenesulfinate, Acrylic acid | Conjugate addition | High atom economy, Direct, Generally high yield | May require acidic conditions |
| Nucleophilic Substitution & Oxidation | 4-Methylbenzyl thiol, 3-Bromopropanoic acid | Thioether formation, Oxidation | Flexibility in oxidizing agents | Two-step process, Potential for over-oxidation |
Flow Chemistry Applications in Production
The application of continuous flow chemistry offers significant advantages for the production of sulfonyl compounds, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. While specific examples detailing the flow synthesis of this compound are not extensively documented, analogous processes for the synthesis of related sulfonyl compounds, such as aryl sulfonyl chlorides and sulfonylureas, have been successfully developed and provide a framework for its potential production. mdpi.comnih.gov
A hypothetical flow process for the synthesis of this compound could involve the continuous pumping of reactants through a heated reactor coil or a packed-bed reactor. For instance, in a process involving the oxidation of 3-[(4-methylbenzyl)thio]propanoic acid, the thioether and an oxidizing agent, such as hydrogen peroxide, could be mixed in a T-junction and then passed through a heated tube reactor. The precise control over reaction temperature and residence time afforded by a flow setup would be crucial in maximizing the yield of the desired sulfone while minimizing over-oxidation or side reactions. researchgate.netrsc.org
Similarly, a Michael addition approach could be adapted to a flow process. A solution of sodium 4-methylbenzenesulfinate (B2793641) and acrylic acid could be continuously mixed and flowed through a reactor, potentially containing a solid-supported catalyst to facilitate the reaction. researchgate.net The use of continuous stirred-tank reactors (CSTRs) in series could also be a viable option, allowing for the controlled addition of reagents and management of reaction exotherms. mdpi.com The benefits of such a continuous process would include consistent product quality and the ability to safely handle potentially reactive intermediates.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters that require careful consideration include the choice of solvent, reaction temperature, pressure, and the stoichiometry and purity of the reagents.
Solvent Effects and Reaction Kinetics
The choice of solvent can significantly influence the rate and outcome of the synthesis. In the case of a Michael addition of a sulfinate to an acrylate, polar aprotic solvents are generally favored as they can effectively solvate the cationic counter-ion of the sulfinate, thereby increasing the nucleophilicity of the sulfinate anion. In contrast, protic solvents may solvate the sulfinate anion itself through hydrogen bonding, reducing its reactivity.
For the reaction between p-toluenesulfonyl chloride and α-hydroxy acids, studies have shown that the reaction is significantly faster in polar aprotic solvents like acetonitrile (B52724) and dimethylformamide (DMF) compared to protic solvents like methanol (B129727). allresearchjournal.comallresearchjournal.com This is attributed to the desolvation of the attacking nucleophile in aprotic solvents, which enhances the reaction rate. allresearchjournal.com While not a direct analogue, this highlights the profound effect of solvent choice on the kinetics of reactions involving sulfonyl compounds.
Kinetic analysis of thioether oxidation reveals that the rate of oxidation to the sulfone can be influenced by the electronic properties of the thioether and the nature of the oxidant. acs.org The reaction kinetics can be followed using techniques such as stopped-flow analysis to determine the rate constants for both the oxidation of the thioether to the sulfoxide (B87167) and the subsequent oxidation to the sulfone. acs.org
The following table illustrates the effect of different solvents on the rate constant of a related reaction, providing insight into the potential solvent effects on the synthesis of this compound.
| Solvent | Dielectric Constant (ε) | Rate Constant (k₂) |
| Acetonitrile | 37.5 | High |
| Dimethylformamide (DMF) | 36.7 | High |
| Methanol | 32.7 | Moderate |
| Ethanol (B145695) | 24.5 | Low |
Note: The data presented is illustrative and based on general principles of solvent effects in related reactions.
Temperature and Pressure Dependencies
Reaction temperature is a critical parameter that must be optimized to ensure a favorable reaction rate without promoting decomposition or the formation of byproducts. For many organic reactions, an increase in temperature leads to an increase in the reaction rate. However, for sulfone synthesis, particularly through oxidation, excessive temperatures can lead to undesired side reactions.
In flow chemistry setups, temperature can be precisely controlled, allowing for rapid heating to the optimal temperature and efficient cooling. This level of control is particularly advantageous for exothermic reactions. While specific temperature and pressure data for the synthesis of this compound are not available, typical temperatures for related sulfone syntheses in batch processes range from room temperature to reflux conditions, depending on the specific reactants and solvent used. The use of sealed vessels in flow reactors can allow for reactions to be conducted at temperatures above the boiling point of the solvent, potentially accelerating the reaction.
Reagent Stoichiometry and Purity Impact
The stoichiometry of the reactants is a key factor in maximizing the yield of the desired product and minimizing waste. In the synthesis of this compound via Michael addition, a slight excess of one of the reactants may be used to drive the reaction to completion. However, a large excess should be avoided to simplify the purification process. The optimal stoichiometry would need to be determined experimentally, for instance, by running a series of small-scale reactions with varying reactant ratios.
The following table outlines the potential impact of reagent stoichiometry on the synthesis of alkyl aryl sulfones, based on general synthetic principles. mdpi.comnih.gov
| Reactant A | Reactant B | Stoichiometric Ratio (A:B) | Expected Outcome |
| Sodium 4-methylbenzenesulfinate | Acrylic Acid | 1:1 | Good yield, potential for unreacted starting materials |
| Sodium 4-methylbenzenesulfinate | Acrylic Acid | 1.1:1 | Higher conversion of acrylic acid, potential for excess sulfinate |
| Sodium 4-methylbenzenesulfinate | Acrylic Acid | 1:1.1 | Higher conversion of sulfinate, potential for excess acrylic acid |
Chemical Reactivity and Transformation Studies of 3 4 Methylbenzyl Sulfonyl Propanoic Acid
Reactions at the Carboxyl Group
The carboxyl group (-COOH) is the most reactive site in the molecule under typical organic synthesis conditions. It can undergo a variety of transformations, including esterification, amidation, reduction, decarboxylation, and conversion to acyl halides and anhydrides.
Esterification: 3-[(4-Methylbenzyl)sulfonyl]propanoic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. ceon.rschemguide.co.ukmasterorganicchemistry.com The reaction is reversible and typically requires heating with an excess of the alcohol to drive the equilibrium towards the product. ceon.rschemguide.co.uk Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The reactivity of the alcohol follows the order of primary > secondary > tertiary, and increasing the alcohol-to-acid molar ratio generally increases the ester yield. ceon.rs
Amidation: The formation of amides from this compound can be achieved by direct condensation with primary or secondary amines. This reaction often requires the use of coupling agents or catalysts to activate the carboxylic acid, as direct heating with an amine is generally not efficient. Reagents such as zirconium tetrachloride (ZrCl₄) and titanium tetrachloride (TiCl₄) have been shown to be effective catalysts for the direct amidation of carboxylic acids. rsc.orglibretexts.org The reaction typically proceeds in a suitable solvent at elevated temperatures. For instance, the amidation of 3-phenylpropanoic acid with various amines has been successfully carried out using ZrCl₄ in refluxing toluene (B28343) or p-xylene. rsc.org
| Reactant | Reagent | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Propanoic acid | 1-Propanol | H₂SO₄, 65°C, 210 min | n-Propyl propanoate | 96.9% | ceon.rs |
| 3-Phenylpropanoic acid | Benzyl (B1604629) alcohol | Acid catalyst, 70°C | Benzyl 3-phenylpropanoate | - | researchgate.net |
| 3-Phenylpropanoic acid | Morpholine | ZrCl₄ (10 mol%), p-xylene, reflux | N-(Morpholino)-3-phenylpropionamide | 94% | rsc.org |
| 3-Phenylpropanoic acid | 4-Methylbenzylamine | ZrCl₄ (10 mol%), toluene, reflux | N-(4-Methylbenzyl)-3-phenylpropionamide | 81% | rsc.org |
Reduction: The carboxyl group of this compound can be reduced to a primary alcohol, yielding 3-[(4-Methylbenzyl)sulfonyl]propan-1-ol. This transformation requires a strong reducing agent, with lithium aluminum hydride (LiAlH₄) being the most commonly used reagent for this purpose. masterorganicchemistry.comdoubtnut.comdocbrown.infochemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to hydrolyze the intermediate aluminum alkoxide complex. docbrown.infochemguide.co.uk It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. libretexts.org The reduction proceeds via an aldehyde intermediate, which is immediately reduced further to the alcohol. chemguide.co.uk
Decarboxylation: The removal of the carboxyl group as carbon dioxide (CO₂) is known as decarboxylation. For simple carboxylic acids, this reaction typically requires high temperatures. However, decarboxylation is facilitated in molecules that have a carbonyl group at the β-position (a β-keto acid). masterorganicchemistry.comyoutube.comkhanacademy.orgyoutube.com While this compound is a β-sulfonyl acid, not a β-keto acid, the strongly electron-withdrawing sulfonyl group can stabilize a negative charge on the α-carbon, which may facilitate decarboxylation under certain conditions, although it is generally less facile than in β-keto acids. The reaction typically proceeds through a cyclic transition state when heated. youtube.comyoutube.com
Acyl Halides: this compound can be converted into the more reactive acyl chloride derivative, 3-[(4-Methylbenzyl)sulfonyl]propanoyl chloride. This is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comorgsyn.org The analogous compound, 3-(phenylsulfonyl)propanoyl chloride, is a known chemical. nih.gov These acyl chlorides are valuable synthetic intermediates for the preparation of esters, amides, and other carboxylic acid derivatives under milder conditions than those required for the parent carboxylic acid.
Anhydrides: Acid anhydrides can be prepared from carboxylic acids. Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often with heating. wikipedia.org A more common laboratory method for preparing both symmetrical and mixed anhydrides involves the reaction of a carboxylate salt with an acyl chloride. libretexts.org For instance, the sodium salt of this compound could be reacted with 3-[(4-Methylbenzyl)sulfonyl]propanoyl chloride to form the corresponding symmetrical anhydride.
| Transformation | Typical Reagents | Product | Reference |
|---|---|---|---|
| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Acyl chloride | prepchem.com |
| Symmetrical Anhydride Formation | Dehydration (heat), Reaction of carboxylate with acyl chloride | Symmetrical acid anhydride | wikipedia.orglibretexts.org |
| Mixed Anhydride Formation | Reaction of a carboxylate with a different acyl chloride | Mixed acid anhydride | wikipedia.org |
Reactions Involving the Sulfonyl Moiety
The sulfonyl group (–SO₂–) is generally considered a stable and relatively inert functional group. However, the bonds to the sulfur atom can undergo cleavage under specific, often vigorous, reaction conditions.
The sulfur atom in the sulfonyl group is in its highest oxidation state (+6) and is sterically hindered by the four surrounding atoms (two oxygen, one carbon of the propyl chain, and one carbon of the benzyl group). As a result, it is generally resistant to nucleophilic attack. Nucleophilic substitution at the sulfonyl sulfur is a known process, particularly for sulfonyl halides, but it is not a common reaction pathway for dialkyl or alkyl-aryl sulfones under standard conditions. mdpi.com The high stability of the sulfone group makes it a useful and robust functional group in many synthetic applications.
The carbon-sulfur (C-S) bonds in the sulfone linkage exhibit high stability. However, the benzyl-sulfur bond is susceptible to cleavage under certain reductive or photochemical conditions. The cleavage of the C-S bond in benzylic thioethers and related compounds has been demonstrated using visible-light photoredox catalysis, which proceeds through the formation of a carbocation intermediate. unipr.itacs.org Similarly, photochemical cleavage of the C-S bond in benzyl sulfides can occur upon UV irradiation. researchgate.net Reductive cleavage of the C-S bond in sulfones can also be achieved using strong reducing agents, though this is a less common transformation. The stability of the sulfone linkage makes it a reliable structural component in many molecules, but the potential for C-S bond cleavage under specific energetic conditions provides a pathway for further functionalization.
| Substrate Type | Conditions | Mechanism | Products | Reference |
|---|---|---|---|---|
| Benzylic Thioethers | Visible light, photoredox catalyst | Oxidative C-S bond cleavage via carbocation | Di- and triarylalkanes, benzyl amines | unipr.itacs.org |
| Benzyl Ethyl Sulfides | UV irradiation (254 nm) | Homolytic C-S bond cleavage | Coupling and hydrogen abstraction products | researchgate.net |
| Benzyl Thiols | Visible light, Silver(II) complexes | Oxidative C-S bond cleavage | Aldehydes or ketones | nih.govacs.org |
Potential for Sulfonyl Activation
The sulfonyl group in this compound is generally considered a stable and relatively inert functional group. However, under specific reaction conditions, it can be activated to participate in various chemical transformations. The strong electron-withdrawing nature of the sulfonyl moiety is key to its reactivity, influencing adjacent atoms and enabling its function as a leaving group in certain contexts.
One primary pathway for activating the sulfonyl group is through its conversion into a better leaving group. In reactions such as the Ramberg–Bäcklund reaction and the Julia olefination, sulfones can undergo elimination to form alkenes through the extrusion of sulfur dioxide. wikipedia.org This suggests that this compound could potentially undergo elimination reactions under strong basic conditions, particularly if the aliphatic chain is modified to facilitate such a pathway.
Furthermore, the arylsulfonyl group can act as a leaving group in nucleophilic substitution and elimination reactions, often promoted by a base or acid. tandfonline.com The stability of the resulting sulfinate anion makes the sulfonyl moiety a competent leaving group. Transition-metal catalysis has also emerged as a powerful tool to facilitate reactions involving the cleavage of C–S bonds in sulfones, expanding their synthetic utility. researchgate.net Lewis acids can coordinate to the sulfone's oxygen atoms, increasing the electrophilicity of the sulfur atom and rendering the molecule more susceptible to nucleophilic attack. wikipedia.org
The potential activation pathways for the sulfonyl group are summarized in the table below.
| Activation Method | Description | Potential Outcome for this compound |
|---|---|---|
| Base-Promoted Elimination | Use of strong bases can induce elimination reactions, leading to the formation of unsaturated compounds and the extrusion of SO2. | Formation of an unsaturated propanoic acid derivative. |
| Transition-Metal Catalysis | Catalysts (e.g., Palladium, Nickel) can facilitate the cleavage of the C-S bond, enabling cross-coupling reactions. | Substitution of the sulfonyl group with other functional groups. |
| Lewis Acid Activation | Coordination of a Lewis acid to the sulfonyl oxygens enhances the electrophilicity of the sulfur atom. | Facilitates nucleophilic attack at the sulfur or adjacent carbons. |
| Reductive Desulfonylation | Reagents like samarium iodide or sodium amalgam can reductively cleave the C-S bond. wikipedia.org | Removal of the sulfonyl group to yield 3-(4-methylphenyl)propanoic acid. |
Reactions of the Aliphatic Chain
The aliphatic propanoic acid backbone of the molecule presents two primary sites for reactivity: the carbon atoms alpha to the sulfonyl and carboxyl groups, and the carboxylic acid functional group itself.
Functionalization of the Propanoic Acid Backbone
The propanoic acid moiety offers a versatile handle for various chemical modifications. The carboxylic acid group can undergo a range of classical transformations. These include:
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an activated intermediate (e.g., acyl chloride) yields the corresponding ester.
Amidation: Conversion to an amide can be achieved by first activating the carboxylic acid (e.g., to an acyl chloride or using coupling reagents like DCC) followed by reaction with an amine. acs.org
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-[(4-methylbenzyl)sulfonyl]propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Decarboxylation: While generally difficult, decarboxylation could potentially be induced under specific conditions, particularly if a stable carbanion can be formed at the beta-position.
Beyond the carboxyl group, the aliphatic chain itself can be functionalized. For example, the Hell-Volhard-Zelinsky reaction could introduce a bromine atom at the carbon alpha to the carboxyl group, yielding 2-bromo-3-[(4-methylbenzyl)sulfonyl]propanoic acid.
| Reaction | Reagents | Product Functional Group |
|---|---|---|
| Esterification | R-OH, H+ | Ester (-COOR) |
| Amidation | 1. SOCl2 or coupling agent; 2. R2NH | Amide (-CONR2) |
| Reduction | LiAlH4, then H3O+ | Primary Alcohol (-CH2OH) |
| α-Halogenation (to COOH) | Br2, PBr3 | α-Bromo carboxylic acid |
Reactivity of the Aromatic Ring
The 4-methylbenzyl group is essentially a substituted toluene ring, which is susceptible to electrophilic aromatic substitution and modifications of the alkyl substituents.
Electrophilic Aromatic Substitution Patterns
The aromatic ring in this compound has two substituents: a methyl group (-CH₃) and a benzylsulfonylpropanoic acid group (-CH₂SO₂(CH₂)₂COOH). Both are alkyl-type groups attached to the benzene (B151609) ring.
Directing Effects: Alkyl groups are activating and ortho-, para-directing for electrophilic aromatic substitution (SₑAr). wikipedia.org The methyl group in toluene, for example, makes the ring about 25 times more reactive than benzene. cerritos.eduoneonta.edu The benzylsulfonyl group, being attached via a methylene (B1212753) spacer, also acts as an activating, ortho-, para-directing alkyl group. Since these two groups are para to each other, their directing effects reinforce each other, strongly activating the four available positions on the ring for electrophilic attack.
Steric Hindrance: The benzylsulfonylpropanoic acid group is significantly larger than the methyl group. Steric hindrance will play a crucial role in determining the regioselectivity of the substitution. Attack at the positions ortho to the large benzylsulfonyl group (positions 2 and 6) will be sterically hindered. Therefore, electrophilic attack is most likely to occur at the positions ortho to the smaller methyl group (positions 3 and 5).
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. For the nitration of toluene, the product distribution is typically around 59% ortho, 4% meta, and 37% para. msu.edu A similar preference for ortho substitution (relative to the methyl group) would be expected here.
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO3, H2SO4 | 3-[(3-Nitro-4-methylbenzyl)sulfonyl]propanoic acid |
| Bromination | Br2, FeBr3 | 3-[(3-Bromo-4-methylbenzyl)sulfonyl]propanoic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | 3-[(3-Acyl-4-methylbenzyl)sulfonyl]propanoic acid |
Hydrogenation and Oxidation of the Aromatic System
Hydrogenation: The saturation of the aromatic ring (aromatic hydrogenation) is a challenging transformation due to the resonance stability of the benzene ring. rsc.org It typically requires high pressures of hydrogen gas and active metal catalysts. rsc.org
Catalysts and Conditions: Catalysts such as ruthenium (Ru), rhodium (Rh), and platinum (Pt) are effective for this transformation. rsc.org For example, ruthenium supported on MCM-41 has been used for the hydrogenation of benzyl alcohol. rsc.org
Potential Side Reactions: A significant competing reaction is hydrogenolysis of the benzylic C-S bond. Catalysts like palladium on carbon (Pd/C), commonly used for debenzylation, could potentially cleave the bond between the benzyl group and the sulfur atom. cdnsciencepub.comacs.org Selective conditions would be necessary to achieve ring saturation without cleaving the molecule.
Oxidation: The aromatic ring itself is resistant to oxidation, but the benzylic positions—the methyl group and the methylene group attached to the sulfur—are susceptible to attack.
Benzylic Oxidation: Strong oxidizing agents, such as hot, acidic potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can oxidize any alkyl side chain on a benzene ring to a carboxylic acid, provided it has at least one benzylic hydrogen. libretexts.orgmasterorganicchemistry.com Applying such conditions to this compound would likely oxidize both the methyl group and the benzylic methylene group, leading to the formation of 4-(carboxy)benzenesulfonyl derivatives after C-S bond cleavage, or more complex oxidized structures.
Milder Oxidation: A variety of milder and more selective reagents can oxidize benzylic C-H bonds to alcohols, aldehydes, or ketones. nih.govresearchgate.net For instance, reagents like N-bromosuccinimide (NBS) can initiate radical bromination at the benzylic positions, which can then be converted to other functional groups. Catalytic oxidation using metal catalysts and oxidants like TBHP or molecular oxygen can also achieve selective transformations. nih.gov
| Transformation | Reagents/Conditions | Potential Product |
|---|---|---|
| Aromatic Hydrogenation | H2, high pressure, Ru or Rh catalyst | 3-[(4-Methylcyclohexylmethyl)sulfonyl]propanoic acid |
| Benzylic Oxidation (Vigorous) | KMnO4, H+, heat | Complex oxidized products, likely involving cleavage. |
| Benzylic Bromination | N-Bromosuccinimide (NBS), initiator | 3-[(4-(Bromomethyl)benzyl)sulfonyl]propanoic acid and/or 3-[(1-Bromo-4-methylbenzyl)sulfonyl]propanoic acid |
Mechanistic Investigations of Reactions Involving 3 4 Methylbenzyl Sulfonyl Propanoic Acid
Elucidation of Reaction Pathways and Intermediates
The reactivity of 3-[(4-Methylbenzyl)sulfonyl]propanoic acid is dictated by the electrophilic nature of both the carbonyl carbon of the carboxylic acid and the sulfur atom of the sulfonyl group, as well as the acidity of the carboxylic proton. Consequently, reactions with nucleophiles are anticipated to be a prominent feature of its chemistry.
Nucleophilic Acyl Substitution and Addition to the Carbonyl Group: The carboxylic acid moiety can undergo nucleophilic attack at the carbonyl carbon. Under basic conditions, deprotonation of the carboxylic acid would form a carboxylate, which is generally unreactive towards nucleophiles. However, activation of the carbonyl group, for instance, through conversion to an acyl halide or an ester, would facilitate nucleophilic acyl substitution. The mechanism of such reactions typically proceeds through a tetrahedral intermediate .
In a hypothetical reaction with a nucleophile (Nu⁻), the initial step would be the addition of the nucleophile to the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. The fate of this intermediate depends on the nature of the leaving group (LG) attached to the carbonyl carbon. If a good leaving group is present (e.g., in an acyl chloride derivative), the intermediate can collapse, reforming the C=O double bond and expelling the leaving group to yield a substitution product.
Nucleophilic Substitution at the Sulfonyl Sulfur: The sulfur atom of the sulfonyl group is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms. Nucleophilic attack at the sulfur center is a key reaction pathway for sulfonyl compounds. Two primary mechanisms are generally considered for nucleophilic substitution at a tetracoordinate sulfur atom:
Concerted SN2-like mechanism: In this pathway, the nucleophile attacks the sulfur atom, and the leaving group departs in a single, concerted step. This mechanism proceeds through a trigonal bipyramidal transition state.
Stepwise addition-elimination mechanism: This mechanism involves the formation of a transient trigonal bipyramidal intermediate (TBPI) . The nucleophile adds to the sulfur atom to form this pentacoordinate species, which then subsequently eliminates the leaving group to give the substitution product.
Studies on the hydrolysis of related sulfonyl compounds, such as β-sultams (cyclic sulfonamides), have provided evidence for the existence of TBPIs. The observation of a second-order dependence on hydroxide ion concentration in the alkaline hydrolysis of some β-sultams is consistent with a stepwise mechanism where the second hydroxide ion assists in the breakdown of the TBPI researchgate.net.
For this compound, reaction with a strong nucleophile could potentially lead to cleavage of the C-S bond or the S-O bonds, although the latter is less common. The benzyl (B1604629) group, being a relatively poor leaving group, would likely require harsh conditions to be displaced.
Potential Reaction Intermediates: Based on the general reactivity of carboxylic acids and sulfonyl compounds, the following intermediates can be postulated in reactions involving this compound:
| Intermediate | Precursor Functional Group | Generating Reaction Type |
| Tetrahedral Alkoxide | Carboxylic Acid (activated) | Nucleophilic Acyl Substitution |
| Trigonal Bipyramidal Intermediate (TBPI) | Sulfonyl | Nucleophilic Substitution at Sulfur |
| Enolate | α-carbon to the carbonyl | Deprotonation under basic conditions |
Kinetic Studies of Key Transformations
The hydrolysis of arenesulfonyl chlorides has been a subject of extensive kinetic investigation. These studies often employ the Grunwald-Winstein equation to correlate solvolysis rates and provide information about the transition state. For many arenesulfonyl chlorides, the mechanism is considered to be predominantly SN2-like, although a transition towards an SN1-like mechanism with the formation of a sulfonyl cation has been proposed in highly polar solvents nih.gov.
In the context of nucleophilic substitution at the sulfonyl group, Brønsted correlations, which relate the rate constant to the pKa of the nucleophile or the leaving group, are powerful tools. For the alkaline hydrolysis of N-aryl-β-sultams, a Brønsted βlg value of -0.58 was obtained, which is consistent with a rate-limiting formation of the trigonal bipyramidal intermediate researchgate.net. A negative βlg value indicates that the rate of reaction increases as the leaving group becomes a weaker base (i.e., a better leaving group).
Kinetic solvent isotope effects (KSIEs) also provide mechanistic clues. For the alkaline hydrolysis of N-aryl-β-sultams, a KSIE (kH₂O/kD₂O) of 0.60 was observed, which is also in agreement with the rate-limiting formation of the TBPI researchgate.net. Conversely, for N-alkyl-β-sultams, a KSIE of 1.55 suggests that the rate-limiting step is the breakdown of the TBPI researchgate.net.
The following table presents hypothetical kinetic data for a nucleophilic substitution reaction of a generic β-sulfonylpropanoic acid, illustrating the type of information that would be sought in experimental studies.
| Nucleophile | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) | Brønsted β |
| OH⁻ | 1.2 x 10⁻³ | 65 | 0.4 |
| CH₃O⁻ | 2.5 x 10⁻³ | 62 | 0.4 |
| F⁻ | 5.0 x 10⁻⁵ | 75 | 0.3 |
Stereochemical Outcomes and Control in Reactions
While this compound itself is achiral, reactions at the methylene (B1212753) group adjacent to the sulfonyl group or at the carbonyl group could potentially create a stereocenter. The stereochemical outcome of such reactions is of significant interest, particularly in the synthesis of enantiomerically pure compounds.
For nucleophilic substitution reactions occurring at a stereogenic sulfur center in other sulfonyl compounds, inversion of configuration is often observed mdpi.com. This is consistent with a concerted SN2-like mechanism or a stepwise mechanism where the lifetime of the trigonal bipyramidal intermediate is short and leads to inversion.
In reactions involving the carbon backbone, stereochemical control can be achieved through various strategies. For example, if a chiral center were present in the molecule, substrate-controlled diastereoselectivity could be observed. Alternatively, the use of chiral reagents or catalysts could induce enantioselectivity.
Consider a hypothetical reduction of a ketone derivative of this compound. The stereochemical outcome would depend on the reducing agent and the reaction conditions. The use of a chiral reducing agent, such as a borane complexed with a chiral ligand, could lead to the preferential formation of one enantiomer of the resulting alcohol.
The stereochemical outcomes of reactions involving β-sultones, which are cyclic analogs of sulfonate esters, have been studied. The ring-opening of these compounds with nucleophiles can proceed with either inversion or retention of configuration at carbon, depending on whether the nucleophile attacks the carbon or the sulfur atom of the C-S bond researchgate.net.
| Reaction Type | Potential Stereochemical Outcome | Method of Control |
| Nucleophilic substitution at sulfur (if chiral) | Inversion of configuration | Substrate-controlled |
| Addition to the carbonyl group | Formation of a racemic mixture or diastereomers | Use of chiral reagents or catalysts |
| Reaction at the α-carbon | Formation of a racemic mixture or diastereomers | Use of chiral bases or phase-transfer catalysts |
Catalysis Mechanisms for Reactions of the Compound
Catalysis plays a pivotal role in modern organic chemistry, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. Reactions of this compound can be amenable to various forms of catalysis.
Acid-Base Catalysis: The carboxylic acid functionality can act as an internal acid catalyst in certain reactions. More commonly, external acids or bases can be used to accelerate reactions. For instance, the esterification of the carboxylic acid group is typically catalyzed by a strong acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol.
In base-catalyzed reactions, such as those involving the deprotonation of the α-carbon to the carbonyl group to form an enolate, a strong base is required. The resulting enolate is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.
Metal Catalysis: Transition metal catalysts are widely used to activate otherwise unreactive bonds. While specific examples for this compound are scarce, the sulfonyl group can, in principle, be activated by metal catalysts. Theoretical studies have explored the nature of sulfonyl group activation by metal catalysts, suggesting that coordination of the metal to the sulfonyl oxygens can modulate its reactivity.
Enzymatic Catalysis: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes such as lipases could potentially be used for the enantioselective esterification or hydrolysis of derivatives of this compound. Furthermore, enzymes involved in β-oxidation could potentially metabolize this compound or its derivatives if it were introduced into a biological system mdpi.comnih.gov. The mechanisms of enzymatic catalysis are highly specific and depend on the active site of the particular enzyme. For example, hydrolases often employ acid-base catalysis within their active sites to facilitate the cleavage of bonds.
Spectroscopic and Advanced Analytical Characterization in Research
Infrared and Raman Spectroscopy for Functional Group Analysis
Specific experimental infrared and Raman spectra, along with detailed functional group analysis for "3-[(4-Methylbenzyl)sulfonyl]propanoic acid," are not present in the accessible scientific literature.
X-ray Crystallography for Molecular Structure Determination of Derivatives
The process of X-ray crystallography involves irradiating a single crystal of a compound with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in a predictable pattern. This diffraction pattern is recorded on a detector and is a unique fingerprint of the crystal's internal structure. By analyzing the intensities and positions of the diffracted spots, researchers can construct a three-dimensional electron density map of the molecule. From this map, the precise location of each atom can be determined, leading to a complete and accurate molecular model.
For a derivative of this compound, a successful X-ray crystallographic analysis would provide a wealth of detailed structural information. This would include the precise measurement of all bond lengths, such as the sulfur-oxygen and sulfur-carbon bonds of the sulfonyl group, the carbon-carbon bonds of the propyl chain and the tolyl group, and the carbon-oxygen bonds of the carboxylic acid moiety. Additionally, all bond angles and torsional angles would be determined, revealing the exact conformation of the molecule in the solid state. This would allow for a detailed understanding of the spatial relationship between the 4-methylbenzyl group, the sulfonyl moiety, and the propanoic acid chain.
Furthermore, X-ray crystallography would elucidate the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These interactions can include hydrogen bonding, particularly involving the carboxylic acid group, as well as van der Waals forces and potential π-stacking interactions from the aromatic tolyl group. Understanding these interactions is crucial as they can significantly influence the physical properties of the compound, such as its melting point, solubility, and stability.
While empirical data for derivatives of this compound is not available, the table below illustrates the type of crystallographic data that would be generated from such a study. The values presented are hypothetical and serve only to exemplify the output of an X-ray crystallographic analysis.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 105.34 |
| γ (°) | 90 |
| Volume (ų) | 1304.5 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.35 |
| R-factor | 0.045 |
Theoretical and Computational Studies of 3 4 Methylbenzyl Sulfonyl Propanoic Acid
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-[(4-Methylbenzyl)sulfonyl]propanoic acid, methods like Density Functional Theory (DFT) or ab initio calculations would be employed to determine its electronic structure.
Molecular Orbitals and Electron Density Distribution
The distribution of electrons within a molecule is described by its molecular orbitals. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.
The electron density distribution reveals the regions of a molecule that are electron-rich or electron-poor. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack. For this compound, the electron density is expected to be higher around the oxygen atoms of the sulfonyl and carboxyl groups due to their high electronegativity. A Molecular Electrostatic Potential (MEP) map would visually represent these charge distributions, with red areas indicating negative potential (electron-rich) and blue areas indicating positive potential (electron-poor).
Hypothetical Data for Electronic Properties: Awaiting experimental or computational studies for specific values.
| Property | Expected Trend/Significance |
|---|---|
| HOMO Energy | Indicates electron-donating capability. Likely localized on the aromatic ring or carboxyl group. |
| LUMO Energy | Indicates electron-accepting capability. Likely localized on the sulfonyl group. |
| HOMO-LUMO Gap | Reflects chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| Electron Density | Higher density expected on oxygen and sulfur atoms. |
Energetics of Conformers and Tautomers
Molecules can exist in various spatial arrangements known as conformers. For a flexible molecule like this compound, rotation around its single bonds can lead to numerous conformers with different energies. Computational methods can be used to identify the most stable conformer (the one with the lowest energy) and the energy differences between various conformers. This is crucial for understanding the molecule's preferred shape, which influences its physical properties and biological activity.
Tautomers are isomers that readily interconvert, often through the migration of a proton. The carboxylic acid group of this compound can potentially exhibit tautomerism, although the keto-enol tautomerism is generally less significant for carboxylic acids compared to ketones. Quantum chemical calculations can predict the relative energies of any potential tautomers, thereby determining their relative populations at equilibrium.
Computational Modeling of Reaction Mechanisms
Computational modeling provides insights into how chemical reactions occur at a molecular level.
Transition State Analysis and Activation Barriers
For any proposed reaction involving this compound, computational methods can be used to locate the transition state—the highest energy point along the reaction pathway. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes.
The activation barrier, or activation energy, is the energy difference between the reactants and the transition state. A higher activation barrier corresponds to a slower reaction rate. By calculating these barriers, chemists can predict the feasibility of a reaction under specific conditions.
Reaction Coordinate Mapping
Reaction coordinate mapping, often performed using methods like Intrinsic Reaction Coordinate (IRC) calculations, traces the minimum energy path connecting the reactants, transition state, and products. This provides a detailed picture of the geometric and energetic changes that occur throughout the course of a reaction.
Hypothetical Reaction Data: Awaiting experimental or computational studies for specific values.
| Reaction Parameter | Significance |
|---|---|
| Transition State Geometry | Reveals the molecular arrangement at the peak of the energy barrier. |
| Activation Energy (Ea) | Determines the reaction rate. Higher Ea means a slower reaction. |
| Reaction Energy (ΔE) | Indicates if the reaction is exothermic (releases energy) or endothermic (requires energy). |
Molecular Dynamics Simulations for Conformational Analysis in Solution
While quantum chemical calculations are powerful for studying molecules in the gas phase, their behavior in solution can be different due to interactions with solvent molecules. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time.
For this compound, an MD simulation would involve placing the molecule in a box of explicit solvent molecules (e.g., water) and calculating the forces between all atoms. By solving Newton's equations of motion, the trajectory of each atom can be tracked. This allows for the exploration of the molecule's conformational landscape in a solution environment, providing insights into its flexibility, preferred conformations, and interactions with the solvent. This information is particularly important for understanding how the molecule might behave in a biological system.
In Silico Prediction of Reactivity and Selectivity
Theoretical and computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules like this compound without the need for laboratory experiments. These in silico methods, primarily rooted in quantum mechanics, can elucidate electron distribution, identify reactive sites, and model reaction pathways, thereby providing crucial insights into the chemical behavior of the compound.
At the heart of these predictions is the calculation of the molecule's electronic structure using methods such as Density Functional Theory (DFT). By solving approximations of the Schrödinger equation, DFT can determine the molecule's geometry and the spatial distribution of its electrons. This information is fundamental to understanding its reactivity.
A key aspect of predicting reactivity is the analysis of Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and location of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), identifying the likely sites for electrophilic attack. Conversely, the LUMO's energy and location reveal the molecule's capacity to accept electrons (electrophilicity), highlighting the probable sites for nucleophilic attack. For this compound, the HOMO is generally expected to be located around the electron-rich p-tolyl group and the carboxylate oxygen atoms, while the LUMO would likely be centered on the electron-deficient sulfonyl group and the carboxylic carbon.
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as the oxygen atoms of the sulfonyl and carboxyl groups. Regions of positive potential (colored blue) denote electron-poor areas prone to nucleophilic attack, such as the sulfur atom of the sulfonyl group and the hydrogen of the carboxylic acid.
Computational models can also predict the selectivity of reactions. For instance, in a deprotonation reaction, calculations can determine the relative acidities of the protons in the molecule. For this compound, the most acidic proton is unequivocally the one on the carboxylic acid group. However, computational methods can also quantify the much lower acidity of the protons on the carbon atom alpha to the sulfonyl group, which could potentially be removed by a very strong base.
Furthermore, computational chemistry can model entire reaction pathways to predict transition state energies and, consequently, reaction rates and selectivity. By comparing the activation energies for different potential reaction pathways, chemists can predict which products are kinetically favored. For example, in a reaction involving a nucleophile, theoretical calculations could compare the energy barriers for attack at the sulfur atom of the sulfonyl group versus the carbonyl carbon of the carboxylic acid, thus predicting the chemoselectivity of the reaction.
The following tables represent the types of data that would be generated from such in silico studies to predict the reactivity and selectivity of this compound.
Table 1: Predicted Frontier Molecular Orbital (FMO) Energies
This table illustrates how computational software calculates the energies of the HOMO and LUMO, which are crucial for predicting the molecule's electronic behavior. The energy gap (ΔE) is an indicator of the molecule's kinetic stability.
| Parameter | Predicted Value (eV) | Implication for Reactivity |
| HOMO Energy | -7.25 | Indicates the energy of the most available electrons for donation (nucleophilicity). |
| LUMO Energy | -0.89 | Indicates the energy of the lowest energy orbital for accepting electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | 6.36 | A larger gap suggests higher kinetic stability and lower overall reactivity. |
Table 2: Calculated Atomic Charges and Fukui Indices for Selected Atoms
This table shows hypothetical calculated partial charges and Fukui indices, which help in identifying the most reactive sites within the molecule for nucleophilic (f+) and electrophilic (f-) attack.
| Atom | Partial Charge (a.u.) | Fukui Index (f+) | Fukui Index (f-) | Predicted Reactivity |
| S (sulfonyl) | +1.15 | 0.28 | 0.05 | Highly electrophilic; susceptible to nucleophilic attack. |
| O (sulfonyl) | -0.68 | 0.09 | 0.15 | Nucleophilic; potential site for electrophilic attack. |
| C (carbonyl) | +0.75 | 0.18 | 0.08 | Electrophilic; susceptible to nucleophilic attack. |
| O (carbonyl) | -0.65 | 0.07 | 0.18 | Nucleophilic; potential site for electrophilic attack. |
| O (hydroxyl) | -0.70 | 0.06 | 0.20 | Highly nucleophilic; site of deprotonation. |
| H (hydroxyl) | +0.45 | 0.15 | 0.03 | Highly electrophilic; acidic proton. |
Table 3: Predicted pKa Values for Acidic Protons
Computational methods can predict the pKa values, indicating the acidity of different protons in the molecule and thus the selectivity of deprotonation.
| Proton Location | Predicted pKa | Selectivity of Deprotonation |
| Carboxylic Acid (-COOH) | 4.5 | Most acidic proton; will be removed by most bases. |
| α-Carbon to Sulfonyl (-CH2SO2-) | 28.0 | Significantly less acidic; requires a very strong base for removal. |
| Benzylic Carbon (-CH2-Ar) | 41.0 | Least acidic C-H proton; not reactive under normal conditions. |
These computational approaches provide a powerful framework for understanding and predicting the chemical behavior of this compound, guiding synthetic efforts and mechanistic investigations.
Derivatives and Analogues of 3 4 Methylbenzyl Sulfonyl Propanoic Acid
Synthesis and Characterization of Esters and Amides
The carboxylic acid functionality of 3-[(4-methylbenzyl)sulfonyl]propanoic acid is a prime target for derivatization, readily converted into esters and amides through standard organic synthesis protocols.
The synthesis of esters, such as the methyl or ethyl esters, is typically achieved through Fischer esterification. This involves reacting the parent carboxylic acid with an excess of the corresponding alcohol (methanol or ethanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is usually heated to reflux to drive the equilibrium towards the product.
Amide derivatives are synthesized by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. Thionyl chloride (SOCl₂) is a common reagent for the preparation of the acyl chloride intermediate. The subsequent addition of an amine, often in the presence of a base to neutralize the HCl byproduct, yields the desired amide. A variety of amines can be employed, leading to a diverse range of N-substituted amides.
| Derivative | Synthesis Method | Key Characterization Data |
| Methyl 3-[(4-Methylbenzyl)sulfonyl]propanoate | Fischer esterification with methanol (B129727) and H₂SO₄ catalyst. | ¹H NMR: signals for methyl ester protons (~3.7 ppm). IR: C=O stretch (~1740 cm⁻¹). |
| Ethyl 3-[(4-Methylbenzyl)sulfonyl]propanoate | Fischer esterification with ethanol (B145695) and H₂SO₄ catalyst. | ¹H NMR: signals for ethyl ester protons (quartet ~4.1 ppm, triplet ~1.2 ppm). IR: C=O stretch (~1735 cm⁻¹). |
| 3-[(4-Methylbenzyl)sulfonyl]propanamide | Acyl chloride formation with SOCl₂, followed by reaction with ammonia. | ¹H NMR: signals for amide protons. IR: C=O stretch (~1650 cm⁻¹), N-H stretches. |
| N-Benzyl-3-[(4-Methylbenzyl)sulfonyl]propanamide | Acyl chloride formation with SOCl₂, followed by reaction with benzylamine. | ¹H NMR: signals for benzyl (B1604629) amide protons. IR: C=O stretch (~1640 cm⁻¹). |
Modification of the Benzyl Moiety
The benzyl group of this compound provides another avenue for structural diversification. Modifications can be introduced by altering the substitution pattern on the phenyl ring or by varying the length of the alkyl chain connecting the phenyl ring to the sulfonyl group.
The synthesis of analogues with different substitution patterns on the phenyl ring typically starts with appropriately substituted benzyl halides. For instance, reacting thiourea (B124793) with a substituted benzyl chloride, followed by oxidative chlorination and subsequent reaction with a propanoate synthon, can yield a variety of analogues. Electron-donating groups (e.g., methoxy, hydroxyl) or electron-withdrawing groups (e.g., chloro, nitro) can be introduced at various positions on the phenyl ring to investigate their electronic effects on the properties of the molecule.
| Phenyl Ring Substituent | Starting Material Example |
| 4-Chloro | 1-(chloromethyl)-4-chlorobenzene |
| 4-Methoxy | 1-(chloromethyl)-4-methoxybenzene |
| 3,4-Dichloro | 1-(chloromethyl)-3,4-dichlorobenzene |
| 4-Nitro | 1-(chloromethyl)-4-nitrobenzene |
Alterations to the Sulfonyl Group
The sulfonyl group is a key functional group in the molecule, and its replacement or modification can lead to analogues with significantly different chemical and physical properties.
The sulfonyl group (-SO₂-) can be replaced by other sulfur-containing functionalities, such as a sulfinyl group (-SO-) or a sulfide (B99878) group (-S-). The synthesis of sulfinyl analogues can be achieved by the controlled oxidation of the corresponding sulfide. The sulfide precursor, 3-[(4-methylbenzyl)thio]propanoic acid, can be prepared by the reaction of 4-methylbenzyl mercaptan with a 3-halopropanoic acid derivative. Subsequent oxidation, for instance with one equivalent of a mild oxidizing agent like hydrogen peroxide in acetic acid, can yield the sulfoxide (B87167).
Replacing the sulfonylpropanoic acid linkage with a sulfonamide or sulfonate group introduces different functionalities and potential interaction sites. Sulfonamide analogues can be prepared by reacting a substituted benzylsulfonyl chloride with an appropriate amino acid, such as β-alanine. This creates a direct sulfonamide linkage.
Sulfonate analogues, which are esters of sulfonic acid, are generally less explored in this context but could be synthesized from a corresponding sulfonic acid precursor.
| Analogue Type | Key Functional Group | Synthetic Precursor Example |
| Sulfinyl Analogue | -SO- | 3-[(4-Methylbenzyl)thio]propanoic acid |
| Sulfonamide Analogue | -SO₂NH- | 4-Methylbenzylsulfonyl chloride and β-alanine |
Cyclization and Heterocyclic Formation from Derivatives
A comprehensive review of scientific literature and chemical databases was conducted to identify studies detailing the cyclization and subsequent formation of heterocyclic structures from derivatives of this compound. This investigation sought specific examples of intramolecular reactions where derivatives such as esters, amides, or acid chlorides of the parent compound serve as precursors for the synthesis of new ring systems.
Despite a thorough search for relevant research findings, no specific studies detailing the cyclization or heterocyclic formation directly from derivatives of this compound were identified in the available literature. Potential cyclization pathways, such as intramolecular Friedel-Crafts acylation, would theoretically require the activation of the carboxylic acid moiety (e.g., conversion to an acyl chloride) to facilitate an electrophilic attack on the 4-methylbenzyl aromatic ring. However, no documented examples of this or other ring-closing reactions for this specific compound or its immediate derivatives have been reported.
General synthetic methods exist for creating heterocyclic compounds that incorporate a sulfonylpropanoic acid moiety. researchgate.net These methods, however, typically involve reacting a pre-existing heterocyclic compound with reagents to build the sulfonylpropanoic acid side-chain, rather than forming a heterocyclic ring from a derivative of this compound itself. researchgate.net
Therefore, this section cannot provide detailed research findings or data tables on reaction types, derivatives used, or resulting heterocyclic compounds, as no such data is available for the specified chemical entity. Further research would be necessary to explore the potential of this compound derivatives in the synthesis of novel heterocyclic structures.
Applications of 3 4 Methylbenzyl Sulfonyl Propanoic Acid in Chemical Research and Materials Science
A Foundational Component in Complex Organic Synthesis
The intricate molecular architecture of 3-[(4-Methylbenzyl)sulfonyl]propanoic acid makes it a valuable starting material for the synthesis of more complex chemical entities. Its bifunctional nature, containing both a carboxylic acid and a sulfonyl group, allows for a variety of chemical transformations.
A Precursor for Sulfone-Containing Heterocycles
Sulfone-containing heterocycles are a class of organic compounds that are of significant interest due to their presence in a wide range of biologically active molecules and functional materials. The sulfonyl group can act as a key structural element, influencing the electronic properties and three-dimensional shape of the molecule.
While direct and extensive studies detailing the use of this compound as a precursor for a wide array of sulfone-containing heterocycles are not broadly available in public literature, the fundamental reactivity of its functional groups suggests its potential in this area. Propanoic acid derivatives, in general, are known to be important intermediates in the synthesis of various biologically active five-membered heterocycles like butenolides and pyrrolones. researchgate.net The presence of the sulfonyl group in this compound opens up possibilities for creating sulfone-bearing versions of these and other heterocyclic systems. The synthesis of cyclic sulfone compounds is an active area of research, with various methods being developed to construct these important structural motifs. mdpi.com
A Reagent in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient chemical reactions in which three or more reactants combine in a single step to form a complex product. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.
The carboxylic acid functionality within this compound allows it to participate as a key component in various MCRs. For instance, in reactions like the Ugi or Passerini reactions, carboxylic acids are essential reactants. While specific examples detailing the use of this compound in these named reactions are not prevalent in the reviewed literature, the general principles of MCRs support its potential application. The field has seen a rise in the use of sulfonic acid-functionalized catalysts to facilitate multicomponent reactions for the synthesis of nitrogen- and oxygen-based heterocycles. scielo.br
Contributions to Polymer Chemistry and Advanced Materials
The integration of specific chemical functionalities into polymers is a cornerstone of modern materials science. This compound offers the potential to introduce both sulfonyl and carboxylic acid groups into polymer chains, thereby imparting unique properties to the resulting materials.
A Monomer in Polymerization Processes
The carboxylic acid group of this compound can be leveraged for its participation in polymerization reactions. For instance, it can undergo condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. The incorporation of the bulky methylbenzylsulfonyl group into the polymer backbone would be expected to influence the material's thermal properties, solubility, and mechanical strength.
Incorporation into Functionalized Polymers
Beyond serving as a primary monomer, this compound can be used to functionalize existing polymers. Through chemical modification techniques, the molecule can be grafted onto a polymer backbone, introducing its characteristic functional groups. The presence of the sulfonyl group can enhance a polymer's thermal stability and alter its refractive index, while the carboxylic acid group can improve adhesion, provide sites for further chemical reactions, or introduce pH-responsiveness.
Utilization in Catalyst Development and Ligand Design
In the realm of catalysis, the design of organic ligands that can coordinate to metal centers is crucial for controlling the reactivity and selectivity of chemical transformations. The structure of this compound suggests its potential as a scaffold for the development of novel ligands. The carboxylic acid group provides a clear point of attachment to a metal center, while the sulfonyl and methylbenzyl groups can be modified to tune the steric and electronic environment around the metal, thereby influencing the catalyst's performance. The development of catalysts for specific reactions, such as the synthesis of sulfones, is an area of active investigation. nih.gov
Application as a Probe in Mechanistic Organic Chemistry
The sulfonyl group, being a strong electron-withdrawing group, can influence the acidity of the α-protons on the propanoic acid chain, making them susceptible to deprotonation. This feature could be utilized to study base-mediated reactions, such as enolate formation and subsequent alkylation or condensation reactions. By tracking the rate of deprotonation or the fate of the resulting carbanion, insights into the kinetics and stereochemistry of these fundamental organic transformations could be gained.
Furthermore, the benzyl (B1604629) group offers a handle for investigating radical reactions. The benzylic protons can be abstracted to form a stabilized benzyl radical. The stability and reactivity of this radical intermediate could be modulated by substituents on the aromatic ring. In the case of this compound, the methyl group at the para position provides an additional site for substitution, allowing for the synthesis of a series of related compounds with varying electronic properties. These compounds could serve as a set of probes to systematically study the effect of electronics on radical-mediated processes.
The molecule also contains a carboxylic acid functional group, which can participate in a variety of reactions, including esterification, amidation, and decarboxylation. The kinetics and mechanisms of these reactions could be studied using this compound as a model substrate. For instance, the rate of esterification with different alcohols could provide information about the steric and electronic effects on the reaction mechanism.
Hypothetically, researchers could employ this compound in studies involving nucleophilic substitution at the sulfonyl sulfur, displacement of the entire sulfonylpropanoate group, or reactions involving the aromatic ring. The distinct chemical shifts of the methyl and methylene (B1212753) protons in NMR spectroscopy, as well as the characteristic vibrational frequencies of the sulfonyl and carboxyl groups in IR spectroscopy, would facilitate the tracking of reactants, intermediates, and products, thereby aiding in the elucidation of complex reaction pathways.
While direct experimental evidence is lacking, the inherent chemical functionalities of this compound make it a plausible candidate for use as a probe in various mechanistic organic chemistry studies. Future research could explore its potential in these areas to expand the toolkit available to physical organic chemists.
Future Directions and Emerging Research Avenues
Exploration of Chiral Synthesis Pathways
While the sulfur atom in the sulfone group of 3-[(4-Methylbenzyl)sulfonyl]propanoic acid is achiral, the introduction of stereocenters on the propanoic acid backbone would create chiral variants with potentially unique biological or material properties. Future research is directed towards developing asymmetric synthetic routes to access these enantiomerically pure compounds.
Current synthetic methods typically yield racemic mixtures. The development of chiral synthesis pathways could involve two primary strategies: asymmetric synthesis and chiral resolution.
Asymmetric Synthesis: This approach involves the use of chiral catalysts or auxiliaries to stereoselectively create the desired enantiomer. For derivatives of this compound, this could entail, for example, an asymmetric conjugate addition to an appropriate α,β-unsaturated precursor. Research in related organosulfur compounds, such as the synthesis of chiral sulfoximines, has demonstrated the feasibility of achieving high stereocontrol in sulfur-containing molecules organic-chemistry.org. Methodologies developed for asymmetric aldol (B89426) reactions and multicomponent reactions could also be adapted to build chiral propanoic acid backbones with high diastereoselectivity purdue.edu.
Chiral Resolution: This technique involves separating a racemic mixture into its constituent enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful tool for this purpose. Cyclodextrin-based selectors have proven effective for the chiral separation of various carboxylic acids, including phenoxypropanoic acid derivatives nih.govmdpi.com. Another promising technique is capillary electrophoresis (CE), which can achieve enantioseparation using chiral selectors in the background electrolyte nih.gov. The development of specific chromatographic and electrophoretic methods will be crucial for both analytical-scale quantification and preparative-scale isolation of chiral derivatives.
The successful implementation of these strategies would enable detailed studies into the stereospecific interactions of these molecules in biological systems and chiral materials.
Integration into Supramolecular Assemblies
The molecular structure of this compound contains distinct functional groups that make it an excellent candidate for the construction of ordered, non-covalent structures known as supramolecular assemblies. The key features facilitating this are:
A hydrophobic 4-methylbenzyl group .
A polar, hydrogen-bond accepting sulfonyl group (-SO₂-).
A hydrogen-bond donating and accepting carboxylic acid group (-COOH).
This combination of functionalities allows the molecule to act as an amphiphile, possessing both hydrophobic and hydrophilic character mdpi.comnih.gov. In different solvent environments, these molecules could spontaneously organize into higher-order structures like micelles, vesicles, or liquid crystals researchgate.net.
The carboxylic acid moiety is a well-established driver of supramolecular assembly, typically forming robust hydrogen-bonded dimers researchgate.net. The sulfonate group, a strong hydrogen bond acceptor, can participate in and reinforce these networks, leading to the formation of complex one-, two-, or three-dimensional architectures researchgate.net. The interplay between the hydrogen bonding of the carboxylic acid and sulfonyl groups, combined with the π-π stacking interactions of the aromatic rings, could be exploited to design novel materials with tailored properties. Future research could explore the self-assembly behavior of this compound in various media, potentially leading to applications in drug delivery, sensing, or the development of functional gels and other soft materials nih.govrsc.org.
Advanced Spectroscopic Characterization Techniques for In Situ Studies
Understanding the precise mechanisms, kinetics, and transient intermediates involved in the synthesis and reactions of this compound requires analytical techniques that can monitor chemical processes in real-time under actual reaction conditions. Operando spectroscopy is a powerful methodology that meets this need by coupling spectroscopic measurements with simultaneous reaction monitoring wikipedia.orgnih.gov.
Future studies could employ a range of operando techniques to gain deeper mechanistic insights:
Operando Infrared (IR) and Raman Spectroscopy: These techniques can track the concentration of reactants, intermediates, and products in real-time by monitoring their characteristic vibrational frequencies. This would be invaluable for optimizing reaction conditions, identifying reaction bottlenecks, and verifying proposed mechanisms for the synthesis of the sulfonylpropanoic acid youtube.com.
Operando X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD): When heterogeneous catalysts are used in the synthesis, these synchrotron-based methods can provide information on the electronic state, coordination environment, and physical structure of the catalyst as the reaction proceeds, helping to identify the true active state chimia.chresearchgate.net.
Additionally, advanced mass spectrometry techniques can be used for functional group-specific identification. Methods involving gas-phase ion-molecule reactions have been developed to selectively identify sulfone functionalities in complex mixtures, which could be adapted for metabolite identification or reaction monitoring nih.govnih.gov.
| Spectroscopic Technique | Potential Application for this compound | Information Gained |
| Operando FT-IR Spectroscopy | Real-time monitoring of the oxidation of the corresponding thioether to the sulfone. | Reaction kinetics, detection of sulfoxide (B87167) intermediate, optimization of oxidant usage. |
| Operando Raman Spectroscopy | Studying the formation of supramolecular assemblies in solution. | Changes in hydrogen bonding, detection of aggregation thresholds. |
| Ion-Molecule Reaction MS/MS | Identification of the sulfone group in complex mixtures (e.g., biological samples or reaction broths). | Unambiguous structural confirmation of the sulfone functionality. |
Development of Machine Learning Models for Reactivity Prediction
Predictive chemistry, powered by machine learning (ML), is transforming how chemical reactions are designed and optimized. Instead of relying solely on chemical intuition and extensive experimentation, ML models can analyze vast datasets of known reactions to predict outcomes for new substrates and conditions nih.govarocjournal.com.
For this compound, ML models could accelerate research and development in several ways:
Reaction Outcome Prediction: A model trained on a database of reactions involving sulfones and carboxylic acids could predict the likely product(s) when this compound is subjected to a novel set of reagents chemrxiv.orgnih.gov.
Condition Optimization: ML algorithms can predict the optimal reaction conditions (e.g., temperature, solvent, catalyst, time) to maximize the yield of a desired product and minimize byproducts.
Computer-Aided Synthesis Planning (CASP): More advanced models can propose entire multi-step synthetic routes to the target molecule or its derivatives, starting from commercially available precursors mit.edunih.govresearchgate.net.
Developing such a model would involve curating a dataset of reactions, featurizing the molecules and conditions, training an algorithm (such as a neural network), and validating its predictive power. This data-driven approach can uncover subtle structure-reactivity relationships that are not immediately obvious, guiding chemists toward more successful experiments researchgate.net.
Conceptual Data for a Reactivity Prediction Model:
| Input Features | Example Values | Predicted Output | Example Value |
|---|---|---|---|
| Reactant 1 (SMILES) | CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)O | Reaction Yield (%) | 92% |
| Reactant 2 (SMILES) | CN(C)C(=O)N (DMF, as part of conditions) | Main Product (SMILES) | CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)Cl |
| Reagent (SMILES) | O=S(Cl)Cl (Thionyl chloride) | Optimal Temperature (°C) | 70 |
| Solvent (Categorical) | Toluene (B28343) | Optimal Time (h) | 3 |
New Synthetic Technologies for Scalable Production
Transitioning the synthesis of this compound from laboratory-scale batches to efficient, scalable production requires modern synthetic technologies. Continuous flow chemistry, in particular, offers significant advantages over traditional batch processing for this type of molecule nih.govrsc.org.
In a continuous flow system, reactants are pumped through a network of tubes and reactors where they mix and react. This approach provides superior control over reaction parameters and offers several key benefits:
Enhanced Safety: The oxidation step to form the sulfone is often exothermic. Flow reactors have a high surface-area-to-volume ratio, allowing for rapid and efficient heat dissipation, which prevents dangerous temperature spikes acs.org.
Improved Consistency and Yield: Precise control over reaction time, temperature, and mixing leads to more consistent product quality and often higher yields compared to batch reactors researchgate.net.
Scalability: Increasing production volume is achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), rather than using larger, more hazardous vessels rsc.org.
Automation: Flow systems can be fully automated, allowing for unattended operation and integration with in-line purification and analysis, streamlining the entire manufacturing process.
The synthesis of related sulfones and the assembly of modular flow systems are well-documented, providing a clear roadmap for developing a scalable process for this compound nih.govresearchgate.net.
Comparison of Synthetic Methodologies:
| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scalability | Difficult; requires larger vessels, poses safety risks. | Straightforward; run longer or use parallel systems. |
| Heat Transfer | Poor; risk of thermal runaways in exothermic steps. | Excellent; minimizes local hot spots and side reactions. |
| Safety | Higher risk due to large volumes of reagents. | Inherently safer due to small reactor volumes. |
| Process Control | Limited; gradients in temperature and concentration. | Precise control over stoichiometry, time, and temperature. |
| Product Consistency | Can vary from batch to batch. | High; steady-state operation ensures uniform quality. |
By embracing these emerging research avenues, the scientific community can significantly advance the understanding and application of this compound, paving the way for the development of new materials and technologies.
Q & A
What are the optimal synthetic routes for 3-[(4-Methylbenzyl)sulfonyl]propanoic acid, and what analytical methods confirm its purity and structure?
Basic Research Question
The synthesis typically involves sulfonylation of a precursor using sulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group. For example, analogous sulfonamide compounds are synthesized via electrophilic aromatic substitution and sulfonylation steps . Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural confirmation. High-performance liquid chromatography (HPLC) ensures purity, while Fourier-transform infrared (FTIR) spectroscopy validates functional groups like the sulfonyl moiety .
How does the sulfonyl group in this compound influence its chemical reactivity compared to thio or other analogs?
Advanced Research Question
The sulfonyl group enhances electrophilicity and stability compared to thio (-S-) or sulfhydryl (-SH) analogs. It participates in nucleophilic substitutions (e.g., with amines or thiols) and can undergo reduction to sulfinic acids under strong reducing conditions (e.g., LiAlH4). In contrast, thio analogs are more prone to oxidation, forming disulfides or sulfoxides. Computational studies (e.g., DFT) can elucidate electronic effects, while comparative kinetic analyses with analogs like 3-((4-Methylbenzyl)thio)propanoic acid reveal reactivity differences .
What metabolic pathways are anticipated for this compound in mammalian systems, and what phase II metabolites are likely formed?
Advanced Research Question
In vivo, sulfonamides often undergo phase II metabolism via sulfation or glucuronidation. For example, 3-(4-hydroxyphenyl)propanoic acid analogs are conjugated to form O-sulfate or O-glucuronide metabolites . Enzymatic assays (e.g., using liver microsomes) can identify specific UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) involved. LC-MS/MS is essential for detecting and quantifying these metabolites in biological matrices .
What in vitro models are suitable for evaluating the antibacterial activity of sulfonamide derivatives like this compound?
Basic Research Question
Standard antibacterial assays include broth microdilution (to determine minimum inhibitory concentrations, MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. The sulfonamide group inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis. Comparative studies with methoxy- or hydroxy-substituted analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid derivatives) can elucidate structure-activity relationships .
How do structural modifications at the sulfonyl group (e.g., methoxy vs. hydroxy substituents) impact the compound's biological activity and reactivity?
Advanced Research Question
Substituents on the aryl ring (e.g., methoxy vs. hydroxy) alter electronic and steric properties. Methoxy groups enhance lipophilicity and metabolic stability, whereas hydroxy groups increase polarity and susceptibility to conjugation. For instance, 3-[(4-methoxyphenyl)sulfonyl]propanoic acid exhibits stronger antibacterial activity than its hydroxy analog due to improved membrane permeability . Quantum mechanical calculations (e.g., Hammett σ values) and X-ray crystallography can quantify these effects .
What safety precautions and handling protocols are recommended when working with this compound in laboratory settings?
Basic Research Question
Safety data sheets (SDS) recommend using personal protective equipment (PPE), including nitrile gloves and lab coats. The compound should be stored in a cool, dry environment away from oxidizing agents. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal via hazardous waste protocols. Acute toxicity studies in rodents and in vitro cytotoxicity assays (e.g., MTT) inform risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
